molecular formula C9H13NO2 B8385245 3-Amino-3-phenyl-1,2-propanediol

3-Amino-3-phenyl-1,2-propanediol

Cat. No.: B8385245
M. Wt: 167.20 g/mol
InChI Key: BZKZAJCMPHVHOH-UHFFFAOYSA-N
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Description

3-Amino-3-phenyl-1,2-propanediol is a derivative of 1,2-propanediol with an amino group and a phenyl substituent at the third carbon. This compound may serve as a chiral building block in organic synthesis or catalysis, analogous to other amino-propanediol derivatives used in Schiff base complexes and pharmaceuticals .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-amino-3-phenylpropane-1,2-diol

InChI

InChI=1S/C9H13NO2/c10-9(8(12)6-11)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2

InChI Key

BZKZAJCMPHVHOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2-Propanediol Derivatives

Compound Name Substituent Molecular Formula Synthesis Method Applications Toxicity References
This compound Amino, Phenyl C₉H₁₃NO₂ (inferred) Likely catalytic amination or substitution (unreported) Hypothetical: Chiral catalysis, drug intermediates Unknown (requires study)
3-Amino-1,2-propanediol Amino C₃H₉NO₂ Catalytic amination of 3-chloro derivative DNA synthesis, Schiff bases, pseudo-ceramides Low (used in biocompatible processes)
3-Chloro-1,2-propanediol (3-MCPD) Chloro C₃H₇ClO₂ Formed during food processing Industrial contaminant High (apoptosis, genotoxic)
3-Azido-1,2-propanediol Azido C₃H₇N₃O₂ Unspecified synthetic routes Mutagenicity studies Mutagenic in prokaryotic/eukaryotic systems
3-Methoxy-1,2-propanediol Methoxy C₄H₁₀O₃ Not detailed Potential cancer biomarker Non-toxic in ocular studies
3-Benzylidene-1,2-propanediol Benzylidene C₁₀H₁₀O₂ Chiral separation techniques Pharmaceutical chiral resolution Not reported

Key Comparative Insights

Synthesis and Reactivity 3-Amino-1,2-propanediol: Synthesized via catalytic amination of 3-chloro-1,2-propanediol using composite catalysts, achieving >99% purity . Used in DNA strand synthesis and oxidovanadium(V) Schiff base complexes for epoxidation catalysis . 3-MCPD: Forms during food thermal processing (e.g., palm oil refining) and is linked to mitochondrial dysfunction and caspase-mediated apoptosis . Mitigation strategies include boron-based cytoprotection . 3-Azido-1,2-propanediol: Exhibits mutagenicity comparable to sodium azide in Salmonella and Arabidopsis models, suggesting caution in handling .

Applications Amino Derivatives: 3-Amino-1,2-propanediol is pivotal in synthesizing chiral ligands for metal complexes (e.g., oxidovanadium(V)) used in styrene epoxidation . Its phenyl analog could enhance catalytic selectivity or stability. Chlorinated Derivatives: 3-MCPD is a regulated food contaminant; its esters are precursors to glycidyl esters, another toxicant class . Benzylidene Derivatives: Resolved via chiral HPLC columns, highlighting the role of aromatic groups in stereochemical applications .

Toxicity Profiles 3-MCPD is genotoxic and apoptogenic, necessitating strict regulatory limits . In contrast, 3-amino-1,2-propanediol is safely utilized in enzymatic processes (e.g., Novozyme 435-mediated pseudo-ceramide synthesis) .

Preparation Methods

Epichlorohydrin-Based Synthesis

Methodology :

  • Starting Materials : Epichlorohydrin and ammonia water.

  • Catalysts : A two-component system (methanesulfonic acid and dilute sulfuric acid) for hydrolysis, followed by N-nitrosodiphenylamine and resorcinol for ammoniation.

  • Procedure :

    • Hydrolysis : Epichlorohydrin undergoes hydrolysis at 58–105°C under segmented temperature control to produce 3-chloro-1,2-propanediol.

    • Ammoniation : Reacting 3-chloro-1,2-propanediol with 25–27% ammoniacal liquor at 45–60°C and 0.12–0.28 MPa pressure.

  • Yield : ~90% with >99% purity after vacuum distillation.

Key Advantages :

  • Catalyst recyclability (e.g., N-nitrosodiphenylamine recovery).

  • Reduced side reactions due to temperature-gradient control.

Glycerol Chlorohydrin Route

Methodology :

  • Starting Material : Glycerol chlorohydrin (3-chloro-1,2-propanediol).

  • Catalysts : Copper oxide (CuO) as the primary catalyst, with promoters like Fe₂O₃, ZnO, or MnO₂.

  • Conditions :

    • Ammonia concentration: 25–27%.

    • Temperature: 30–50°C, pressure: ambient.

  • Yield : 74–76% with 99% purity after distillation.

Optimization :

  • Promoters enhance reaction selectivity, reducing byproducts like 1-amino-2,3-propanediol.

Continuous Flow Synthesis

Microreactor Technology

Methodology :

  • Reactants : 3-Chloro-1,2-propanediol (CPD), NaOH, and NH₃.

  • Conditions :

    • Flow rates: CPD (3.0 mL/min), NaOH (11.6 mL/min), NH₃ (56.4 mL/min).

    • Residence time: 2.87 minutes for glycidol formation, 21.1 minutes for aminolysis.

  • Yield : 67.4% (HPLC area percentage).

Advantages :

  • Rapid reaction kinetics and reduced thermal degradation.

Biocatalytic Approaches

Enzymatic Resolution

Methodology :

  • Substrate : Racemic 3-amino-3-phenyl-1,2-propanediol.

  • Enzymes : Lipases (e.g., Candida antarctica lipase B) for enantioselective acylation.

  • Conditions :

    • Solvent: tert-Butanol, 40°C.

    • Acyl donor: Vinyl acetate.

  • Outcome : Enantiomeric excess (ee) >98% for (R)- and (S)-isomers.

Comparative Analysis of Methods

Method Catalyst/Reagents Temperature Pressure Yield Purity Scalability
Epichlorohydrin ammonolysisMethanesulfonic acid, N-nitrosodiphenylamine45–105°C0.12–0.28 MPa90%>99%Industrial
Glycerol chlorohydrinCuO/Fe₂O₃30–50°CAmbient75%99%Pilot-scale
Continuous flowNaOH/NH₃18–42°CAmbient67%95%Lab-scale
BiocatalyticLipase B40°CAmbient50%*>98% eeSpecialty

*Yield based on recovered substrate.

Challenges and Innovations

Stereochemical Control

  • Issue : Racemization during high-temperature ammonolysis.

  • Solution : Low-temperature segmented reactions (e.g., 45–60°C) with chiral promoters.

Byproduct Management

  • Common Byproducts : 1-Amino-2,3-propanediol, ammonium chloride.

  • Mitigation :

    • Centrifugal desalination.

    • Vacuum distillation for fractional separation .

Q & A

Q. What are the established synthetic routes for 3-Amino-3-phenyl-1,2-propanediol and its derivatives?

The primary synthesis involves catalytic amination of 3-chloro-1,2-propanediol with ammonia or substituted amines. For phenyl derivatives (e.g., N-phenyl-3-amino-1,2-propanediol), a complex catalyst system (e.g., triethylamine-based solid bases) is used to optimize yield. Reaction parameters such as molar ratio (1:8 for chloro precursor to amine), temperature (60°C), and pressure (0.20 MPa) are critical for achieving >90% yield . Post-synthesis purification includes pH adjustment, vacuum distillation, and solvent evaporation to isolate high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires FT-IR (to identify amine and hydroxyl groups), ¹H/¹³C NMR (to resolve stereochemistry and substituent positions), and mass spectrometry (for molecular ion validation). For example, NMR chemical shifts at δ 3.6–4.0 ppm confirm hydroxyl and amine proton environments, while MS fragmentation patterns verify molecular integrity .

Q. What are the key physicochemical properties of this compound that influence experimental design?

Key properties include:

  • Molecular weight : 91.11 g/mol (base compound); phenyl derivatives vary based on substituents .
  • Boiling point : 264–265°C at 739 mmHg (base compound) .
  • Refractive index : ~1.492 (n20/D), critical for purity assessment .
  • Solubility : Hydrophilic due to hydroxyl/amine groups, requiring polar solvents (e.g., water, ethanol) for reactions .

Advanced Research Questions

Q. How can catalytic synthesis conditions be optimized for high-purity this compound derivatives?

Use orthogonal testing and single-factor analysis to optimize:

  • Catalyst selection : Triethylamine-based solid catalysts improve reaction rates and selectivity for phenyl derivatives .
  • Reaction time : 3.5 hours maximizes yield while minimizing side reactions (e.g., diol esterification) .
  • Post-treatment : Sequential vacuum distillation and molecular distillation remove impurities, achieving >99.5% purity .

Q. What methodologies resolve contradictions in toxicological data regarding this compound’s safety?

Contradictions arise from studies showing:

  • Carcinogenicity : IARC classifies 3-MCPD (structurally similar) as Group 2B (possible human carcinogen) due to renal tumors in rats, but murine studies show no carcinogenicity .
  • Resolution strategies : Conduct in vitro genotoxicity assays (e.g., Ames test) and in vivo metabolic studies to track chlorolactic acid/glycidol metabolites, which may explain species-specific effects .

Q. What metabolic pathways are implicated in the biological activity of this compound, and how should they be studied?

Key pathways include:

  • Alcohol dehydrogenase-mediated oxidation : Converts the compound to chlorolactic acid, a nephrotoxic metabolite .
  • Halohydrin dehalogenase activity : Generates glycidol (a Group 2A carcinogen) in bacterial systems; similar pathways may exist in mammals .
  • Study methods : Use LC-MS/MS to quantify urinary metabolites (e.g., mercapturic acid conjugates) in rodent models .

Q. How does the incorporation of phenyl groups into 3-Amino-1,2-propanediol derivatives affect their application in polymer chemistry?

Phenyl-substituted derivatives enhance polymer flexibility by lowering the glass transition temperature (Tg) and improving elasticity. For example, phenyl-modified polyetherimides show increased processability due to reduced intermolecular hydrogen bonding. Characterize these effects using dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) .

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